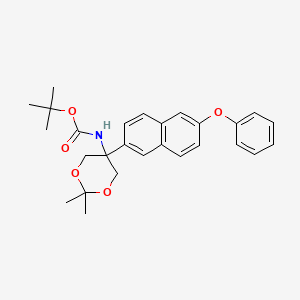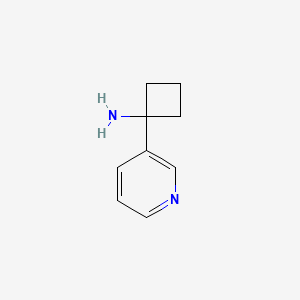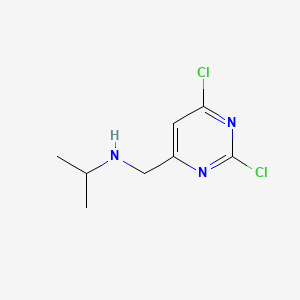
2-(Aminomethyl)-5-hydroxypyridin, 2-BOC geschützt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl ((5-hydroxypyridin-2-yl)methyl)carbamate: is an organic compound with the molecular formula C11H16N2O3 It is a derivative of pyridine, featuring a tert-butyl carbamate group attached to the 5-hydroxy position of the pyridine ring
Wissenschaftliche Forschungsanwendungen
tert-Butyl ((5-hydroxypyridin-2-yl)methyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate or a pharmacological tool.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
Target of Action
The primary targets of 2-(Aminomethyl)-5-hydroxypyridine, 2-BOC protected, also known as TERT-BUTYL N-[(5-HYDROXYPYRIDIN-2-YL)METHYL]CARBAMATE, are bacterial membranes . The compound is thought to enhance the proton sponge effect, promoting bacterial membrane permeability and allowing antibiotics to reach their intracellular target .
Mode of Action
The compound interacts with its targets by accepting protons from its surroundings, leading to a stronger proton sponge effect . This interaction increases the permeability of bacterial membranes, facilitating the entry of antibiotics into bacterial cells .
Biochemical Pathways
The compound affects the biochemical pathways related to bacterial membrane integrity . By enhancing the proton sponge effect, it disrupts the normal functioning of bacterial membranes, leading to increased permeability . This disruption allows antibiotics to penetrate bacterial cells more effectively, enhancing their antibacterial activity .
Pharmacokinetics
The boc group is known to be stable towards most nucleophiles and bases , suggesting that the compound may have good stability in the body
Result of Action
The result of the compound’s action is an enhanced antibacterial effect. By increasing bacterial membrane permeability, the compound allows antibiotics to more effectively reach their intracellular targets, leading to more effective bacterial killing .
Action Environment
The action of the compound can be influenced by environmental factors such as pH. For instance, the compound can accept more protons in acidic conditions, enhancing the proton sponge effect and thereby increasing bacterial membrane permeability . Additionally, the Boc group is stable under a wide range of conditions , suggesting that the compound may have good stability in various environments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((5-hydroxypyridin-2-yl)methyl)carbamate typically involves the following steps:
Starting Material: The synthesis begins with 5-hydroxypyridine.
Protection of Hydroxyl Group: The hydroxyl group is protected using a tert-butyl carbamate group.
Formation of Carbamate: The protected hydroxyl group is then reacted with methyl isocyanate to form the desired carbamate compound.
Industrial Production Methods
Industrial production methods for tert-Butyl ((5-hydroxypyridin-2-yl)methyl)carbamate may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl ((5-hydroxypyridin-2-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine ketones or aldehydes, while reduction can produce various pyridine derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl carbamate
- tert-Butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate
- tert-Butyl (3-hydroxypyridin-2-yl)carbamate
Uniqueness
tert-Butyl ((5-hydroxypyridin-2-yl)methyl)carbamate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its tert-butyl carbamate group provides stability and reactivity that can be leveraged in various synthetic and research applications.
Eigenschaften
IUPAC Name |
tert-butyl N-[(5-hydroxypyridin-2-yl)methyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-6-8-4-5-9(14)7-12-8/h4-5,7,14H,6H2,1-3H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZEQMSGEJUDANY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC=C(C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide](/img/structure/B567676.png)


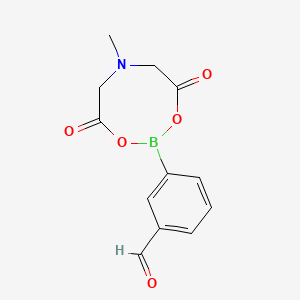

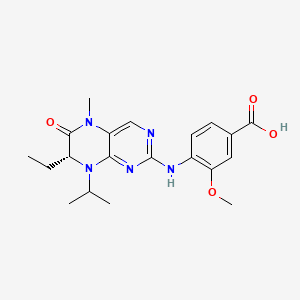
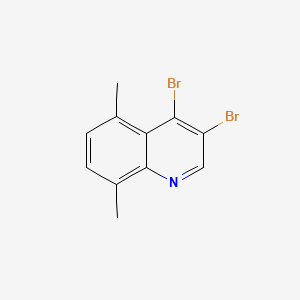
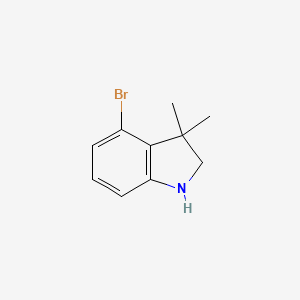
![5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B567689.png)

![3-[3-(N-Ethylaminocarbonyl)phenyl]-5-methoxybenzoic acid](/img/structure/B567691.png)
